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Compound of Interest

Compound Name: 3,4-Dichloro-3-buten-2-one

Cat. No.: B12002846

Get Quote

Executive Summary & Molecular Architecture
3,4-Dichloro-3-buten-2-one (CAS: 91157-97-0 / 867382-21-6) is a highly functionalized

-unsaturated ketone.[1] It serves as a critical "push-pull" alkene building block, possessing
electrophilic sites suitable for Michael additions and heterocycle formation (e.g., pyrazoles,
isoxazoles).[1]

Structural Logic
The molecule consists of a methyl ketone core conjugated with a dichlorovinyl moiety. The

presence of chlorine atoms at both the

(C3) and

(C4) positions imparts unique electronic properties:

C3-Cl: Inductively withdraws electron density from the carbonyl, increasing electrophilicity.[1]

C4-Cl: Modulates the reactivity of the double bond, making it susceptible to nucleophilic

attack followed by elimination (addition-elimination mechanisms).[1]
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Stereoisomerism: Due to the C3=C4 double bond, the compound exists as

and

isomers. The synthesis typically yields a mixture, though the

-isomer (chlorines cis or carbonyl/chlorine cis relationships) often predominates due to dipole
minimization or steric factors during formation.

Property Value

Molecular Formula

Molecular Weight 138.98 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point ~62 °C (at 30 Torr)

Density ~1.29 g/cm³

Synthesis & Sample Preparation
Understanding the synthesis is vital for interpreting impurity peaks in spectroscopic data. The

primary route involves the Friedel-Crafts acylation of 1,2-dichloroethylene.[1]
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Caption: Friedel-Crafts acylation pathway yielding the target ketone.

Sample Preparation for Spectroscopy:

Solvent: Deuterated Chloroform (
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) is the standard solvent.

Handling: The compound is a lachrymator and potential skin irritant. Preparation should

occur in a fume hood.

Stability: Samples should be analyzed immediately or stored at -20°C to prevent

polymerization or isomerization.

Spectroscopic Profiling
A. Mass Spectrometry (EI-MS)
The mass spectrum is dominated by the characteristic isotope pattern of a dichloro compound

and

-cleavage of the ketone.

Key Fragmentation Pattern:

Molecular Ion (

): Clusters at m/z 138, 140, 142.[1]

Relative Intensity: ~9:6:1 (Standard

isotope distribution).[1]

Base Peak (

43): The acetyl cation [

]

is typically the most abundant ion, resulting from

-cleavage adjacent to the carbonyl.

Dichlorovinyl Cation (

95/97/99): Formed by the loss of the acetyl group (

).[1]
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Loss of Methyl (

123/125/127): Loss of

radical (

).[1]

Fragmentation Logic Diagram:

Molecular Ion (M+)
m/z 138/140/142

Acetyl Cation
[CH3-CO]+

m/z 43 (Base Peak)

Alpha-Cleavage

Dichlorovinyl Cation
[C2HCl2]+

m/z 95/97/99

Loss of Acetyl

[M - Cl]+
m/z 103/105
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Click to download full resolution via product page

Caption: Electron Impact (EI) fragmentation pathways highlighting the base peak and isotope

clusters.

B. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups.[2] The conjugation and halogen substitution

shift the carbonyl band significantly compared to non-conjugated ketones.
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Functional Group
Wavenumber (

)
Intensity

Assignment /
Causality

C=O Stretch 1685 - 1705 Strong

Conjugated ketone.[1]

The

-Cl exerts an inductive

effect (shifting up),

while conjugation

shifts down.[1] Net

result is slightly higher

than typical enones

(~1675).

C=C Stretch 1580 - 1600 Medium
Conjugated alkene

stretch.[1]

C-H Stretch 3050 - 3100 Weak
Vinylic C-H stretch (

).[1]

C-H Stretch 2900 - 3000 Weak
Methyl C-H stretch

(saturated).[1]

C-Cl Stretch 700 - 800 Strong
Characteristic C-Cl

fingerprint region.[1]

C. Nuclear Magnetic Resonance (NMR)
Proton NMR (

H NMR)
The spectrum is simple, characterized by a methyl singlet and a deshielded vinylic proton. The

lack of coupling (singlets) often makes distinguishing isomers difficult without NOE (Nuclear

Overhauser Effect) experiments, but chemical shifts provide clues.

Solvent:

[3][4]
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Reference: TMS (0.00 ppm)

Signal
Shift (

ppm)
Multiplicity Integration Assignment

H-a 2.45 - 2.55 Singlet (s) 3H

Methyl group (

).[1] Typical

range for methyl

ketones.

H-b 7.60 - 7.90 Singlet (s) 1H

Vinylic proton (

).[1] Highly

deshielded by

the geminal Cl

and conjugation.

Note: If both E and Z isomers are present, two sets of singlets will be observed.[1] The isomer

with the vinylic proton cis to the carbonyl typically appears further downfield due to magnetic

anisotropy.

Carbon-13 NMR (

C NMR)
Provides confirmation of the carbon skeleton and oxidation states.
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Signal
Shift (

ppm)
Type Assignment

C-2 185 - 190 Quaternary
Carbonyl (

).[1]

C-3 132 - 138 Quaternary

-Carbon (

).[1] Shielded relative

to C-2 but deshielded

by Cl.

C-4 130 - 136 Methine (CH)
-Carbon (

).[1]

C-1 26 - 30
Methyl (

)
Methyl carbon.[1]

Applications in Drug Discovery
This compound acts as a dielectrophile. In drug development, it is used to synthesize

heterocycles that serve as scaffolds for bioactive molecules.[1]

Reaction with Hydrazines: Yields 4-chloropyrazoles.[1] The hydrazine nitrogen attacks the

-carbon (Michael addition), followed by cyclization at the carbonyl and elimination of HCl.

Reaction with Hydroxylamines: Yields isoxazoles.
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Organic Syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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